molecular formula C10H9NO2 B1297451 Methyl 2-(cyanomethyl)benzoate CAS No. 5597-04-6

Methyl 2-(cyanomethyl)benzoate

Cat. No. B1297451
CAS RN: 5597-04-6
M. Wt: 175.18 g/mol
InChI Key: CMADSXVGXNLKHA-UHFFFAOYSA-N
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Description

“Methyl 2-(cyanomethyl)benzoate” is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 2-(cyanomethyl)benzoate” is 1S/C10H9NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-(cyanomethyl)benzoate” is a solid at 20°C . It has a melting point of 47.0 to 51.0°C , and a boiling point of 133°C at 1.5 mmHg . It is soluble in methanol .

Scientific Research Applications

  • Synthesis of Naphthols and Xanthones

    • Methyl 2-(cyanomethyl)benzoate has been used in a base-mediated annulation process with conjugated ynones to synthesize 1-naphthols and xanthones. These compounds were produced in moderate to excellent yields, demonstrating the utility of this method for regioselective and divergent synthesis, which is significant in the field of organic chemistry (Ye et al., 2022).
  • Crystal Engineering

    • In crystal engineering, methyl 2-(carbazol-9-yl)benzoate, a related compound, has shown unique properties under high pressure, such as transitioning from a Z′ = 8 structure to a Z′ = 2 structure. This highlights the potential of methyl benzoate derivatives in studying phase transitions and molecular conformations under varying conditions (Johnstone et al., 2010).
  • Radical Chemistry

    • Cyano(ethoxycarbonothioylthio)methyl benzoate has been developed as a one-carbon radical equivalent for introducing acyl units in olefins. This highlights its potential in radical chemistry for synthesizing diverse organic compounds, including those with pharmaceutical applications (Bagal et al., 2006).
  • Photophysical Properties

    • The study of methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate has contributed to understanding the photophysical properties of organic compounds. The introduction of cyano groups affected the luminescence properties, which is significant in the development of materials for optical applications (Kim et al., 2021).
  • Synthetic Utility in Organic Chemistry

    • Methyl-2-formyl benzoate, a related compound, is known for its synthetic versatility and is used as a precursor in the synthesis of bioactive molecules. This demonstrates the broader utility of methyl benzoate derivatives in pharmaceutical and organic synthesis (Farooq & Ngaini, 2019).
  • Cytotoxicity Evaluation

    • Although not directly related to Methyl 2-(cyanomethyl)benzoate, studies on Methyl benzoate have explored its cytotoxicity against human cells. This is relevant in understanding the safety and potential therapeutic applications of related compounds (Bunch et al., 2020).
  • Green Chemistry Applications

    • Nickel-catalyzed tandem reactions involving methyl 2-(cyanomethyl)benzoates have been developed for the eco-friendly synthesis of aminoisoquinolines and isoquinolones. This demonstrates the compound's role in promoting sustainable and environmentally benign chemical processes (Zhen et al., 2019).

Safety And Hazards

“Methyl 2-(cyanomethyl)benzoate” is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 2-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMADSXVGXNLKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971371
Record name Methyl 2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(cyanomethyl)benzoate

CAS RN

5597-04-6
Record name Methyl 2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(Cyanomethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

With gentle heating, 175 g (1.08 mol) of 2-cyanomethyl-benzoic acid (for preparation see: Org. Synthesis, Coll, Vol. 3,174) are dissolved in 1.7 liters of CH2Cl2; 242 ml (=90%, 1.6 mol) of dimethylformamide dimethylacetal are added dropwise at room temperature, and stirring is carried out for 38 hours to complete the reaction. The reaction mixture is washed with 2×1.2 liters of saturated NaHCO3 solution and brine. The aqueous phases are extracted using 2 portions of CH2Cl2, and the organic phases are dried (Na2SO4) and concentrated by evaporation. Column chromatography (SiO2; ethyl acetate/hexane 1:4, applied in ethyl acetate/hexane/CH2Cl2) yields the title compound: m.p. 49-50° C.; 1H NMR (DMSO-d6) 7.96 (d, 1H), 7.66 (t, 1H), 7.57 (d, 1H), 7.51 (t, 1H), 4.26 (s, 2H), 3.86 (s, 3H); Anal. calc. (C10H9NO2) C 68.56%, H 5.18%, N 8.00%; found C 68.5%, H 5.1%, N 7.9%.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Goya, A Takadate, T Tanaka, Y Tsuruda… - … ZASSHI-JOURNAL OF …, 1980 - hero.epa.gov
SYNTHESIS OF 6-SUBSTITUTED AND 7-SUBSTITUTED 3-AMINOISOCARBOSTYRIL DERIVATIVES .1. REACTIONS OF METHYL (2-CYANOMETHYL)BENZOATE …
Number of citations: 16 hero.epa.gov
YF Ye, HY Zhang, F Li, WW Yang, BP Luo… - The Journal of Organic …, 2022 - ACS Publications
A facile and efficient base-mediated divergent annulation of methyl 2-(cyanomethyl)benzoates and conjugated ynones has been described. A broad range of 1-naphthols and …
Number of citations: 3 pubs.acs.org
P Langer, JT Anders, K Weisz… - Chemistry–A European …, 2003 - Wiley Online Library
The sodium hydride mediated cyclization of arylacetonitriles with oxalic acid bis(imidoyl) dichlorides, aza‐analogues of oxalyl chloride, afforded functionalized 2‐alkylidene‐3‐…
X Meng, D Chen, R Liu, P Jiang… - The Journal of Organic …, 2021 - ACS Publications
A novel synthesis of 2-(cyanomethyl)benzoic esters from indanone derivatives has been established. This reaction proceeds via a deprotonation of alcohols with a chemical base, …
Number of citations: 2 pubs.acs.org
L Qi, K Hu, S Yu, J Zhu, T Cheng, X Wang, J Chen… - Organic …, 2017 - ACS Publications
The first example of the palladium-catalyzed sequential nucleophilic addition followed by an intramolecular cyclization of functionalized nitriles with arylboronic acids has been achieved…
Number of citations: 70 pubs.acs.org
P Matouš, M Májek, O Kysilka, J Kunes… - The Journal of …, 2021 - ACS Publications
A striking dependence on the method of workup has been found for annulation of benzonitriles ArC≡N to N-methyl 2-toluamide (1), facilitated by n-BuLi (2 equiv): quenching the …
Number of citations: 4 pubs.acs.org
R Das, M Kapur - The Journal of organic chemistry, 2017 - ACS Publications
A palladium-catalyzed, ortho-selective C–H halogenation methodology is reported herein. The highlight of the work is the highly selective C(sp 2 )–H functionalization of benzyl nitriles …
Number of citations: 74 pubs.acs.org
P Langer, M Döring - European Journal of Organic Chemistry, 2002 - Wiley Online Library
The reaction of ambident dianions and bis‐nucleophiles with oxaldiimidoyl dichlorides offers a new strategy for the regio‐ and diastereoselective synthesis of a variety of biologically …
合屋周次郎, 高館明, 田中利明, 鶴田由美子… - YAKUGAKU …, 1980 - jstage.jst.go.jp
3-Aminoisocarbostyril derivatives were synthesized in order to investigate their fluorescent properties. 5-Methoxy-, 6-methoxy-, 5, 6-dimethoxy-, 5-chloro-, and 6-chlorophthalides (Ia-Ie) …
Number of citations: 2 www.jstage.jst.go.jp
合屋周次郎, 高館明, 田中利明, 鶴田由美子… - YAKUGAKU …, 1980 - jstage.jst.go.jp
3-Alkylamino-and 3-arylamino-isocarbostyril derivatives were synthesized in order to investigate their fluorescent properties. Reactions of (2-cyanomethyl) benzoic acid derivatives (Ia-Ie…
Number of citations: 2 www.jstage.jst.go.jp

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